molecular formula C25H20Cl2N2O2S B11520292 (2Z,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

(2Z,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B11520292
M. Wt: 483.4 g/mol
InChI Key: WYLJTIJKTMTUIV-UFSNQDPQSA-N
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Description

(2Z,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, dichloromethoxyphenyl, dimethylphenyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the condensation reaction. The process may also involve heating and refluxing to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial and cancer cell lines, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets suggests that it could be developed into a drug for treating infections or cancer.

Industry

In the industrial sector, (2Z,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is used in the synthesis of various materials and chemicals. Its reactivity and versatility make it valuable for producing specialized compounds.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar dichlorophenyl group but lacking the thiazolidinone ring.

    Thiazolidinone Derivatives: Compounds with the thiazolidinone ring but different substituents on the phenyl groups.

Uniqueness

(2Z,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H20Cl2N2O2S

Molecular Weight

483.4 g/mol

IUPAC Name

(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H20Cl2N2O2S/c1-15-8-7-9-16(2)22(15)28-25-29(19-10-5-4-6-11-19)24(30)21(32-25)13-17-12-18(26)14-20(27)23(17)31-3/h4-14H,1-3H3/b21-13-,28-25?

InChI Key

WYLJTIJKTMTUIV-UFSNQDPQSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)OC)/S2)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)OC)S2)C4=CC=CC=C4

Origin of Product

United States

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